molecular formula C22H17FN4O B5607925 8-fluoro-N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-2-quinolinecarboxamide

8-fluoro-N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-2-quinolinecarboxamide

Cat. No. B5607925
M. Wt: 372.4 g/mol
InChI Key: CBCDBJVCITYYKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves condensation reactions, where various starting materials are combined to form complex structures. For instance, Stefancich et al. (1985) described the synthesis of a fluorinated quinoline derivative with broad-spectrum antibacterial activity, showcasing the potential of these compounds in medicinal chemistry (Stefancich et al., 1985). The process typically involves several steps, including the reaction of aniline derivatives with malonate esters, cyclization to form the quinoline ester, followed by ethylation and hydrolysis.

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, including those with a fluorine atom, is crucial for understanding their chemical behavior and biological activity. Techniques such as X-ray crystallography, NMR, and mass spectrometry are commonly used to elucidate the structures of these compounds. For example, the structural elucidation of new quinoline derivatives was achieved through spectral data analysis, confirming the presence of the quinoline core and substituents that impact their biological activities (K. K. Valluri et al., 2017).

properties

IUPAC Name

8-fluoro-N-[2-(4-phenylpyrimidin-2-yl)ethyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O/c23-17-8-4-7-16-9-10-19(27-21(16)17)22(28)25-14-12-20-24-13-11-18(26-20)15-5-2-1-3-6-15/h1-11,13H,12,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCDBJVCITYYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)CCNC(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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